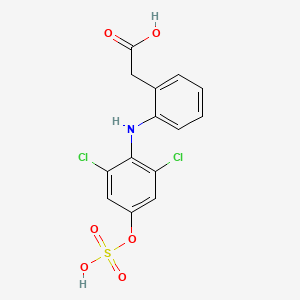
4'-Hydroxy Diclofenac Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Hydroxy Diclofenac Sulfate is a metabolite of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Diclofenac is known for its analgesic, anti-inflammatory, and antipyretic properties. The formation of 4’-Hydroxy Diclofenac is primarily mediated by the enzyme CYP2C9, and it undergoes further sulfation to form 4’-Hydroxy Diclofenac Sulfate .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Diclofenac Sulfate involves the hydroxylation of diclofenac, followed by sulfation. The hydroxylation is typically mediated by the enzyme CYP2C9, which introduces a hydroxyl group at the 4’ position of the diclofenac molecule. This intermediate, 4’-Hydroxy Diclofenac, is then subjected to sulfation, a process that attaches a sulfate group to the hydroxyl group, forming 4’-Hydroxy Diclofenac Sulfate .
Industrial Production Methods: Industrial production of 4’-Hydroxy Diclofenac Sulfate follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the enzymatic hydroxylation step, followed by chemical sulfation using sulfuric acid or other sulfating agents .
化学反应分析
Types of Reactions: 4’-Hydroxy Diclofenac Sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinone derivatives.
Reduction: The sulfate group can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Desulfated products.
Substitution: Alkylated derivatives
科学研究应用
4’-Hydroxy Diclofenac Sulfate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of diclofenac metabolites.
Biology: Studied for its role in the metabolic pathways of diclofenac and its impact on biological systems.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
作用机制
The mechanism of action of 4’-Hydroxy Diclofenac Sulfate is similar to that of diclofenac. It primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, 4’-Hydroxy Diclofenac Sulfate reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
相似化合物的比较
Diclofenac: The parent compound, widely used as an NSAID.
5-Hydroxy Diclofenac: Another hydroxylated metabolite of diclofenac.
4,5-Dihydroxy Diclofenac: A di-hydroxylated derivative of diclofenac
Uniqueness: 4’-Hydroxy Diclofenac Sulfate is unique due to its specific hydroxylation and sulfation, which influence its pharmacokinetic properties and biological activity. Unlike diclofenac, which is primarily used for its therapeutic effects, 4’-Hydroxy Diclofenac Sulfate is mainly studied for its role in metabolism and environmental impact .
属性
分子式 |
C14H11Cl2NO6S |
|---|---|
分子量 |
392.2 g/mol |
IUPAC 名称 |
2-[2-(2,6-dichloro-4-sulfooxyanilino)phenyl]acetic acid |
InChI |
InChI=1S/C14H11Cl2NO6S/c15-10-6-9(23-24(20,21)22)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(18)19/h1-4,6-7,17H,5H2,(H,18,19)(H,20,21,22) |
InChI 键 |
VMRXAZSKKNZVAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)OS(=O)(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



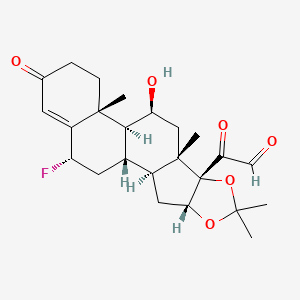
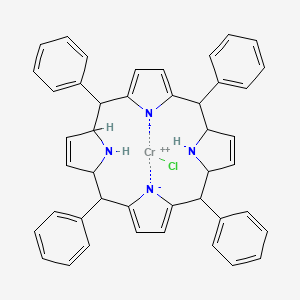
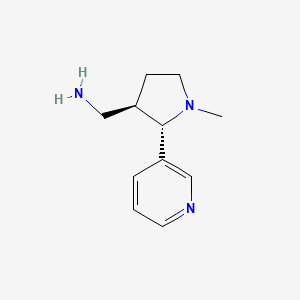


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)


![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
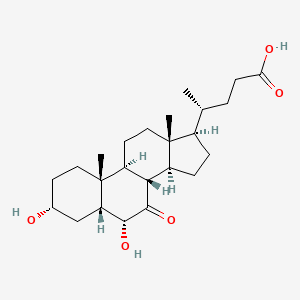
![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
